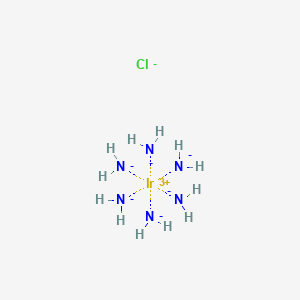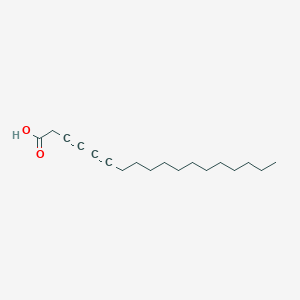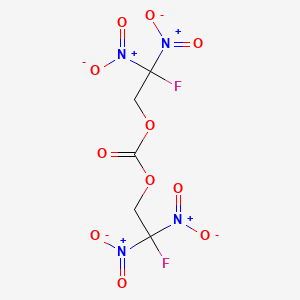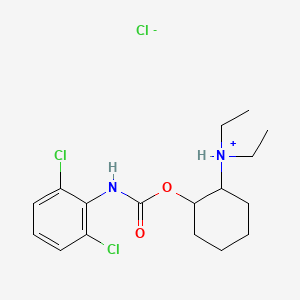![molecular formula C19H46O9Si4 B13737302 1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)
1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate is a complex organosilicon compound. This compound is characterized by the presence of multiple silyl groups and a hydroxypentenoate moiety. It is often used in advanced materials science and organic synthesis due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate typically involves multiple steps:
Formation of the silyl ether groups: This step involves the reaction of dimethylchlorosilane with trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of the ethoxy group: The intermediate product is then reacted with ethylene glycol under acidic conditions to form the ethoxy group.
Esterification: The final step involves the esterification of the hydroxypentenoate moiety with the silyl ether intermediate under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of silanol and carboxylic acid derivatives.
Reduction: Formation of alcohol and silane derivatives.
Substitution: Formation of methoxysilane derivatives.
Aplicaciones Científicas De Investigación
1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate involves its interaction with various molecular targets:
Molecular Targets: The silyl groups interact with hydroxyl and carboxyl groups in biomolecules, enhancing their stability.
Pathways Involved: The compound can participate in siloxane bond formation, leading to the stabilization of molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxybut-4-enoate
- 1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxyhex-4-enoate
Uniqueness
1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate is unique due to its specific combination of silyl and hydroxypentenoate groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and stable organosilicon compounds.
Propiedades
Fórmula molecular |
C19H46O9Si4 |
|---|---|
Peso molecular |
530.9 g/mol |
Nombre IUPAC |
1-[2-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate |
InChI |
InChI=1S/C19H44O8Si4.H2O/c1-17(20)12-13-19(21)24-18(2)16-22-14-15-23-31(11,26-29(6,7)8)27-30(9,10)25-28(3,4)5;/h18,20H,1,12-16H2,2-11H3;1H2 |
Clave InChI |
VDWSGKWLWIERIK-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C)OC(=O)CCC(=C)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)


![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)





